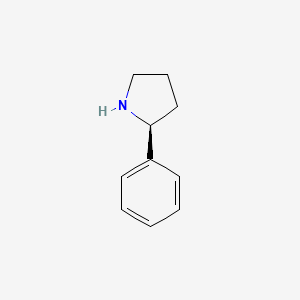

(S)-2-Phenylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364078 | |

| Record name | (S)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59347-91-0 | |

| Record name | (S)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Phenylpyrrolidine is a chiral cyclic amine of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the 2-position bearing a phenyl group, makes it a valuable building block for the synthesis of a wide range of biologically active compounds and a versatile chiral auxiliary or ligand in stereoselective transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant biological pathways.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several strategic approaches, including the asymmetric hydrogenation of prochiral precursors, palladium-catalyzed α-arylation of N-protected pyrrolidine, and the resolution of racemic mixtures.

Method 1: Asymmetric Hydrogenation of 5-Phenyl-3,4-dihydro-2H-pyrrole

Asymmetric hydrogenation of cyclic imines is a highly efficient method for producing chiral amines.[1] This approach involves the reduction of the C=N double bond of a prochiral cyclic imine using a chiral catalyst, leading to the formation of the desired enantiomer with high selectivity.

Experimental Protocol:

A general procedure for the asymmetric hydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole is as follows:

-

Catalyst Preparation: In a glovebox, a chiral catalyst is prepared by reacting a suitable metal precursor (e.g., [Rh(COD)Cl]₂) with a chiral phosphine ligand (e.g., (S)-BINAP) in an appropriate solvent (e.g., degassed methanol).

-

Hydrogenation Reaction: The prochiral imine, 5-phenyl-3,4-dihydro-2H-pyrrole, is dissolved in a degassed solvent (e.g., methanol or toluene) in a high-pressure autoclave.

-

The prepared chiral catalyst is added to the solution under an inert atmosphere.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 atm).

-

The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a set duration (e.g., 24 hours).

-

Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 2: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine and Subsequent Deprotection

This method involves the enantioselective α-arylation of N-Boc-pyrrolidine, a process that can be controlled using a chiral ligand, followed by the removal of the Boc protecting group.

Experimental Protocol:

Step 1: Synthesis of (S)-N-Boc-2-phenylpyrrolidine

-

To a solution of N-Boc-pyrrolidine in an anhydrous solvent (e.g., THF) at -78 °C under an argon atmosphere, a strong base such as sec-butyllithium is added in the presence of a chiral ligand like (-)-sparteine.

-

After stirring for a specified time, a solution of anhydrous zinc chloride in THF is added.

-

A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P) are then added, followed by the addition of bromobenzene.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield (S)-N-Boc-2-phenylpyrrolidine.

Step 2: Deprotection of (S)-N-Boc-2-phenylpyrrolidine

-

(S)-N-Boc-2-phenylpyrrolidine is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.[2]

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane), is added to the solution at 0 °C.[2]

-

The reaction mixture is stirred at room temperature for 1-3 hours, with the progress monitored by TLC.[2]

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

A solvent-free mechanochemical method for Boc deprotection using p-toluenesulfonic acid in a ball mill has also been reported as an environmentally friendly alternative.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.40 - 7.20 | m | 5H, Ar-H | ||

| 4.25 | t | 1H, CH-Ph | ||

| 3.40 | m | 1H, NCH₂ | ||

| 3.15 | m | 1H, NCH₂ | ||

| 2.30 | m | 1H, CH₂ | ||

| 2.05 | m | 2H, CH₂ | ||

| 1.80 | m | 1H, CH₂ | ||

| 1.65 | br s | 1H, NH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Ar-C (quaternary) | |

| 128.5 | Ar-CH | |

| 127.0 | Ar-CH | |

| 126.5 | Ar-CH | |

| 63.0 | CH-Ph | |

| 47.0 | NCH₂ | |

| 35.0 | CH₂ | |

| 26.0 | CH₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric excess (ee) of this compound. The analysis is often performed on the N-protected derivative (e.g., N-Boc) to improve separation and detection.

Experimental Protocol for Enantiomeric Excess Determination:

-

Derivatization (if necessary): The synthesized this compound is converted to its N-Boc derivative using di-tert-butyl dicarbonate (Boc₂O).

-

HPLC Analysis:

-

Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-H or similar, is used.

-

Mobile Phase: A mixture of n-hexane and isopropanol in a specific ratio (e.g., 98:2 v/v) is commonly employed as the mobile phase.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to monitor the elution of the enantiomers.

-

-

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Optical Rotation

The specific rotation is a physical property that confirms the chirality of the molecule and can be used to assess its enantiomeric purity if the value for the pure enantiomer is known.

| Parameter | Value |

| Specific Rotation [α] | Data not consistently available in the literature; requires experimental determination. |

| Conditions | The specific rotation should be reported with the concentration (c), solvent, temperature (T), and wavelength (λ, typically the sodium D-line at 589 nm).[5] |

Biological Relevance and Signaling Pathways

While this compound itself is not typically a direct modulator of biological pathways, it serves as a critical chiral building block in the synthesis of pharmacologically active molecules. For instance, derivatives of phenylpyrrolidine have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[6][7]

The TLR signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs. This leads to the recruitment of adaptor proteins, such as MyD88 and TRIF, which in turn activate downstream signaling cascades. These cascades culminate in the activation of transcription factors like NF-κB and IRF3, leading to the production of inflammatory cytokines and interferons.[6]

Below is a diagram illustrating the general TLR signaling pathway that can be modulated by phenylpyrrolidine-containing compounds.

Caption: A simplified diagram of the TLR signaling pathway.

Summary of Quantitative Data

| Synthesis Method | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Chiral Rh or Ru catalyst, H₂ | Good to Excellent | >90% | [1] |

| Pd-Catalyzed α-Arylation | N-Boc-pyrrolidine, Pd(OAc)₂, (-)-sparteine | Moderate to Good | 81-96% | [1] |

| Deprotection of N-Boc | TFA or HCl in dioxane | >90% | Maintained from previous step | [2] |

| Characterization Technique | Parameter | Typical Value/Observation |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic (7.4-7.2), Methine (4.25), Methylene and Amine protons (3.4-1.65) |

| ¹³C NMR | Chemical Shifts (ppm) | Aromatic (145-126.5), Methine (63.0), Methylene carbons (47.0, 35.0, 26.0) |

| Chiral HPLC | Enantiomeric Excess (ee) | ≥95% (method dependent) |

| Optical Rotation | Specific Rotation [α] | Dependent on experimental conditions (concentration, solvent, temperature, wavelength) |

Conclusion

This technical guide has provided an in-depth overview of the synthesis and characterization of this compound. The detailed experimental protocols for its asymmetric synthesis and characterization, along with tabulated quantitative data, offer a valuable resource for researchers in the field. The inclusion of a relevant biological signaling pathway highlights the importance of this chiral building block in the development of novel therapeutic agents. The methodologies and data presented herein should facilitate the efficient synthesis and rigorous characterization of this compound for its application in drug discovery and asymmetric catalysis.

References

- 1. nva.sikt.no [nva.sikt.no]

- 2. benchchem.com [benchchem.com]

- 3. scirp.org [scirp.org]

- 4. uma.es [uma.es]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to (S)-2-Phenylpyrrolidine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Phenylpyrrolidine is a chiral cyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid pyrrolidine scaffold and the presence of a stereocenter make it an attractive moiety for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and resolution, and an examination of its role in modulating key signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | [1][2][3] |

| Molecular Weight | 147.22 g/mol | [1][2][3] |

| CAS Number | 59347-91-0 | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 68 °C | [1] |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) |

Spectral Data

Detailed spectral data is critical for the unambiguous identification and quality control of this compound. The following tables summarize the key spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42-7.40 | m | 2H | Aromatic CH |

| 7.38-7.34 | m | 2H | Aromatic CH |

| 7.31-7.27 | m | 1H | Aromatic CH |

| 4.26 | t, J = 8.1 Hz | 1H | CH-Ph |

| 3.20-3.14 | m | 1H | CH₂-N |

| 3.10-3.04 | m | 1H | CH₂-N |

| 2.27-2.19 | m | 1H | CH₂ |

| 1.98-1.81 | m | 2H | CH₂ |

| 1.77-1.67 | m | 1H | CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 146.1 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 126.6 | Aromatic CH |

| 125.9 | Aromatic CH |

| 62.9 | CH-Ph |

| 47.2 | CH₂-N |

| 35.1 | CH₂ |

| 25.8 | CH₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3300-3500 | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

| 700-750 | Aromatic C-H bend (monosubstituted) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular ion) |

| 146 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Experimental Protocols

Two primary methodologies for obtaining enantiomerically pure this compound are detailed below: asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis via Palladium-Catalyzed α-Arylation

This method provides direct access to the (S)-enantiomer through an enantioselective C-H activation/arylation reaction.

Step 1: N-Boc Protection of Pyrrolidine

-

To a solution of pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.

Step 2: Enantioselective α-Arylation

-

To a solution of (-)-sparteine (1.2 eq) in diethyl ether at -78 °C, add sec-butyllithium (s-BuLi, 1.1 eq) dropwise.

-

Add a solution of N-Boc-pyrrolidine (1.0 eq) in diethyl ether and stir the mixture at -78 °C for 3 hours.

-

Add a solution of anhydrous zinc chloride (1.2 eq) in THF and allow the mixture to warm to room temperature over 1 hour.

-

In a separate flask, prepare the palladium catalyst by sonicating a mixture of palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄, 0.10 eq) in THF.

-

Add bromobenzene (1.5 eq) to the catalyst mixture, followed by the organozinc reagent prepared in the previous steps.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain (S)-N-Boc-2-phenylpyrrolidine.

Step 3: Boc Deprotection

-

Dissolve (S)-N-Boc-2-phenylpyrrolidine (1.0 eq) in DCM at 0 °C.[1]

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours.[1]

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a colorless oil.[1]

Chiral Resolution of Racemic 2-Phenylpyrrolidine

This classical method separates the enantiomers of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Step 1: Formation of Diastereomeric Salts

-

Dissolve racemic 2-phenylpyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid (1.0 eq), in the same solvent, heating gently if necessary.

-

Add the resolving agent solution to the racemic amine solution and stir.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

Step 2: Fractional Crystallization

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

The enantiomeric excess of the crystalline salt can be improved by recrystallization from a suitable solvent.

Step 3: Liberation of the Free Amine

-

Suspend the diastereomerically pure salt in a mixture of water and a water-immiscible organic solvent (e.g., diethyl ether or DCM).

-

Add a base, such as aqueous sodium hydroxide, until the salt dissolves and the aqueous layer is basic.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the enantiomerically pure this compound.

Biological Activity and Signaling Pathways

This compound is a key structural motif in the design of inhibitors targeting Tropomyosin Receptor Kinases (Trks), a family of receptor tyrosine kinases (RTKs) that play a critical role in the development and function of the nervous system.[4] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are activated by neurotrophins.[4] Dysregulation of Trk signaling, often through gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, is an oncogenic driver in a variety of cancers.[4]

Upon binding of a neurotrophin ligand, such as Nerve Growth Factor (NGF) to TrkA, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial for promoting cell proliferation, survival, and differentiation.[4]

This compound-containing compounds have been developed as pan-Trk inhibitors, effectively blocking the ATP-binding site of the kinase domain and preventing the autophosphorylation and subsequent activation of downstream signaling.

Conclusion

This compound is a valuable chiral intermediate with well-defined physicochemical and spectral properties. The synthetic routes to this compound, particularly the enantioselective palladium-catalyzed α-arylation, offer efficient access to the pure enantiomer. Its significance in medicinal chemistry is highlighted by its use as a scaffold for potent Trk inhibitors, which have emerged as important therapeutics in oncology. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis, characterization, and application of this compound in their scientific endeavors.

References

A Comprehensive Spectroscopic Analysis of (S)-2-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-2-Phenylpyrrolidine, a chiral amine of significant interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for the (S)-enantiomer in publicly accessible databases, this document primarily presents data for the racemic mixture of 2-phenylpyrrolidine. This information still serves as a crucial reference for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 2-phenylpyrrolidine.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylpyrrolidine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 4.15 | t | 1H | CH (pyrrolidine ring) |

| 3.30 | t | 1H | NH |

| 2.95 - 3.10 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.80 - 2.20 | m | 4H | CH₂ (pyrrolidine ring) |

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylpyrrolidine in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | Quaternary Aromatic C |

| 128.5 | Aromatic CH |

| 126.8 | Aromatic CH |

| 126.0 | Aromatic CH |

| 62.5 | CH (pyrrolidine ring) |

| 47.0 | CH₂ (pyrrolidine ring) |

| 35.5 | CH₂ (pyrrolidine ring) |

| 25.8 | CH₂ (pyrrolidine ring) |

Table 3: Infrared (IR) Spectroscopy Data for 2-Phenylpyrrolidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Medium | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 1470 | Medium | CH₂ Bending |

| 700, 750 | Strong | Aromatic C-H Out-of-plane Bending |

Table 4: Mass Spectrometry (EI-MS) Data for 2-Phenylpyrrolidine

| m/z | Relative Intensity (%) | Assignment |

| 147 | 40 | [M]⁺ (Molecular Ion) |

| 146 | 100 | [M-H]⁺ |

| 118 | 30 | [M-C₂H₅]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are acquired and the resulting free induction decay (FID) is processed with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C) using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Typically, 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum. Data is typically acquired over 16 scans with a resolution of 4 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Introduction: A dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for amine analysis.

-

Data Acquisition: Mass spectra are obtained using an electron ionization (EI) source. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40 to 500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

(S)-2-Phenylpyrrolidine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| Chemical Name | (S)-2-Phenylpyrrolidine |

| CAS Number | 59347-91-0[1] |

| Molecular Formula | C₁₀H₁₃N[1] |

| Molecular Weight | 147.22 g/mol |

| Structure |  |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless oil | [1] |

| Purity | Typically >95.0% (GC) | |

| Boiling Point | 241 °C | |

| Density | 0.988 g/cm³ | |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | |

| Handling | Air sensitive, store under inert gas |

Synthesis and Manufacturing

This compound, a chiral amine, is a valuable building block in asymmetric synthesis. Its preparation can be achieved through several methods, including chiral resolution of the racemic mixture and asymmetric synthesis.

Experimental Protocol: Synthesis via Deprotection of N-Boc-(S)-2-phenylpyrrolidine

A common laboratory-scale synthesis involves the deprotection of a Boc-protected precursor.[1]

Materials:

-

tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

100 mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask, add tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate (70 mg, 0.3 mmol, 1.0 eq) and dichloromethane (5.0 mL).

-

Add trifluoroacetic acid (0.5 mL) to the mixture at 25°C.

-

Stir the resulting mixture for 3 hours at 25°C.

-

Concentrate the reaction mixture under reduced pressure to yield this compound as a colorless oil (yield: 40 mg, 96.0%).[1]

Experimental Protocol: Chiral Resolution of rac-2-Phenylpyrrolidine

Enantiomerically enriched this compound can also be obtained from the racemic mixture through chiral resolution using a chiral acid.

Materials:

-

rac-2-Phenylpyrrolidine

-

Dibenzoyl-D-tartaric acid

-

Ethanol

-

Ethyl acetate

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

Procedure:

-

Mix racemic 2-phenylpyrrolidine with dibenzoyl-D-tartaric acid.

-

Dissolve the mixture in a solution of 35% ethanol in ethyl acetate.

-

Heat the solution to boiling for 10 minutes and then allow it to cool slowly to room temperature to facilitate crystallization of the salt.

-

Collect the resulting white crystals (the salt of the desired enantiomer).

-

Vigorously stir the crystals in a 1:1 mixture of NaOH and DCM to neutralize the acid and liberate the free amine.

-

Separate the organic layer and concentrate to obtain this compound. Further recrystallization of the intermediate salt may be necessary to improve enantiomeric excess.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its inherent chirality makes it a key component for developing stereospecific pharmaceuticals.

Role in the Synthesis of BCL-2 and USP19 Inhibitors

This compound is utilized as a reactant in the synthesis of intermediates for B-cell lymphoma 2 (BCL-2) inhibitors and Ubiquitin Specific Peptidase 19 (USP19) inhibitors.[1] The amine group of this compound is coupled with other molecular fragments to construct these complex inhibitor molecules.[1]

Interaction with Tropomyosin Receptor

Research has indicated that this compound interacts with the tropomyosin receptor, a protein located on the surface of muscle cells.[1] This interaction is suggested to prevent the binding of calcium ions to tropomyosin, which in turn inhibits muscle contraction.[1]

Potential in Neurodegenerative Diseases

Studies have suggested that this compound may be effective in the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] Furthermore, it is proposed to have a protective role against aldehyde toxicity by potentially modulating the activity of the enzyme acetaldehyde dehydrogenase 2 (ALDH2).[1]

Signaling Pathways of Phenylpyrrolidine Derivatives

While direct studies on the signaling pathways modulated by this compound are limited, research on its derivatives provides valuable insights into its potential mechanisms of action. Phenylpyrrolidine-based compounds have been shown to modulate inflammatory signaling pathways.

For instance, derivatives of phenylpyrrolidine have been demonstrated to inhibit the activation of Toll-like receptor (TLR) signaling pathways. These derivatives can suppress the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which are crucial in the inflammatory response. The inhibitory action appears to occur downstream in the MyD88-dependent and TRIF-dependent pathways.

Caption: Potential inhibition of TLR signaling by phenylpyrrolidine derivatives.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.

-

Causes serious eye irritation.

-

Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid release to the environment.

-

IF SWALLOWED: Get medical help. Rinse mouth.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

This compound is a cornerstone chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its utility as an intermediate for potent inhibitors and its potential therapeutic effects in neurodegenerative and muscular disorders highlight its importance in drug discovery and development. While direct research into its own mechanisms of action on signaling pathways is an area for future exploration, the activities of its derivatives suggest a promising potential for modulating key cellular processes. Proper handling and safety precautions are essential when working with this compound.

References

(S)-2-Phenylpyrrolidine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-2-Phenylpyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure and the presence of a stereogenic center make it a valuable building block for the development of novel therapeutic agents and a versatile ligand in asymmetric catalysis. This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Key Suppliers

This compound is commercially available from a range of chemical suppliers worldwide. These suppliers offer various grades of the compound, from research quantities to bulk orders, with purity levels often exceeding 95%. When sourcing this compound, it is crucial to consider factors such as enantiomeric excess (e.e.), purity, and the availability of comprehensive analytical data, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

A non-exhaustive list of prominent suppliers includes:

-

AbacipharmTech[1]

-

Ambeed, Inc.

-

Bouling Chemical Co., Limited[2]

-

ChemicalBook[3]

-

Chem-Impex[4]

-

Santa Cruz Biotechnology[5]

-

Sigma-Aldrich

-

Tokyo Chemical Industry (TCI)[6]

Researchers are advised to request and scrutinize the CoA from potential suppliers to verify the stereochemical integrity and overall purity of the product before procurement.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2-Phenylpyrrolidine is presented in the tables below. It is important to note that some data may refer to the racemic mixture, and specific values for the (S)-enantiomer should be confirmed with the supplier.

Table 1: Physicochemical Properties of 2-Phenylpyrrolidine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [2][5][7] |

| Molecular Weight | 147.22 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 234 - 236 °C | [2] |

| Density | 1.013 g/cm³ | [2] |

| Flash Point | 101 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether. | [2] |

| Storage Temperature | Room temperature, in a cool, dark place under an inert atmosphere. | [6] |

Table 2: GHS Hazard and Precautionary Statements for 2-Phenylpyrrolidine

| Category | Statement | Source |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects. | [7][8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [8] |

Experimental Protocols for Synthesis

The synthesis of enantiomerically enriched 2-phenylpyrrolidine can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Synthesis

Asymmetric synthesis offers an efficient route to this compound, often involving the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Workflow for a Generic Asymmetric Synthesis

References

- 1. abacipharma.com [abacipharma.com]

- 2. This compound Supplier & Manufacturer China | Properties, Safety, Uses, Price & COA [chemheterocycles.com]

- 3. This compound | 59347-91-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 2-Phenylpyrrolidine | 1006-64-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

(S)-2-Phenylpyrrolidine: A Technical Guide to a Cornerstone Chiral Building Block in Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Phenylpyrrolidine stands as a pivotal chiral amine in the field of chemical synthesis, prized for its rigid conformational structure and the stereodirecting influence of its phenyl group. This technical guide offers a comprehensive overview of its synthesis, core properties, and multifaceted applications. We delve into its critical roles as a chiral auxiliary, a precursor to sophisticated ligands for metal-catalyzed reactions, and a foundational element in organocatalysis. This document provides detailed experimental protocols for key transformations, consolidates quantitative performance data into comparative tables, and employs visualizations to clarify complex synthetic workflows and catalytic cycles, serving as an essential resource for professionals engaged in asymmetric synthesis and pharmaceutical development.

Introduction

The synthesis of enantiomerically pure compounds is a fundamental challenge and a critical requirement in modern drug discovery and materials science. The biological activity of a chiral molecule is often exclusive to a single enantiomer, necessitating precise control over stereochemistry during its synthesis. This compound has emerged as a valuable and versatile tool for achieving such control. Its utility is rooted in its structure: a five-membered pyrrolidine ring which provides a rigid scaffold, and a stereogenic center at the 2-position bearing a phenyl group that effectively biases the steric environment of reaction intermediates. This inherent chirality can be transferred with high fidelity in a multitude of chemical transformations. This guide will explore the synthetic pathways to access this key building block and detail its application in asymmetric synthesis.

Synthesis of Enantiopure this compound

The reliable and scalable synthesis of enantiomerically pure this compound is crucial for its application. The two primary strategies employed are the resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution of Racemic 2-Phenylpyrrolidine

A well-established method for obtaining the (S)-enantiomer is the classical resolution of racemic 2-phenylpyrrolidine using a chiral acid, such as dibenzoyl-D-tartaric acid. The principle relies on the differential solubility of the resulting diastereomeric salts.

Experimental Protocol: Resolution with Dibenzoyl-D-Tartaric Acid [1]

-

Salt Formation: Racemic 2-phenylpyrrolidine is dissolved in a solution of 35% ethanol in ethyl acetate. An equimolar amount of dibenzoyl-D-tartaric acid is added to the solution.

-

Crystallization: The mixture is heated to boiling for 10 minutes to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of this compound with dibenzoyl-D-tartaric acid preferentially crystallizes.

-

Isolation and Purification: The resulting white crystals are collected by filtration. To improve enantiomeric purity, recrystallization of the salt can be performed.[1]

-

Liberation of the Free Amine: The purified salt is vigorously stirred in a biphasic mixture of aqueous sodium hydroxide (NaOH) and dichloromethane (DCM). The tartaric acid is neutralized, liberating the free amine into the organic layer.

-

Extraction and Concentration: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield this compound. Enantiomeric excess (ee) can be determined by chiral HPLC after derivatization (e.g., Boc protection).[1]

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the enantioenriched pyrrolidine. One common approach involves the diastereoselective allylation of a chiral imine followed by a sequence of hydrozirconation and iodination to form the pyrrolidine ring.[2]

Workflow for Asymmetric Synthesis of a Pyrrolidine Derivative

Caption: General workflow for the asymmetric synthesis of a chiral pyrrolidine derivative.[2]

Applications in Asymmetric Synthesis

This compound and its derivatives are workhorses in asymmetric synthesis, acting as chiral auxiliaries, ligands for metal catalysts, and organocatalysts.

This compound as a Chiral Auxiliary

A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. The auxiliary is subsequently removed, having imparted its chirality to the product. Derivatives like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), which are conceptually derived from the pyrrolidine scaffold, are famously used for the α-alkylation of ketones and aldehydes.

Logical Relationship in Chiral Auxiliary-Mediated Alkylation

Caption: Workflow for asymmetric α-alkylation using a SAMP chiral auxiliary.

Experimental Protocol: Asymmetric α-Alkylation of 3-Pentanone with a SAMP Auxiliary [1]

-

Hydrazone Formation: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (30 mmol) and 3-pentanone (36 mmol) are heated at 60°C overnight under an argon atmosphere. The crude product is purified by distillation to yield the 3-pentanone SAMP hydrazone.

-

α-Alkylation: A freshly prepared solution of lithium diisopropylamide (LDA) (24 mmol) in anhydrous THF is cooled to -78°C. A solution of the SAMP hydrazone (20 mmol) in anhydrous THF is added, and the mixture is stirred for 4 hours at -78°C to form the azaenolate. Ethyl iodide (24 mmol) is added, and the reaction is allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated to give the crude alkylated hydrazone.

-

Auxiliary Cleavage: The crude hydrazone (18 mmol) is dissolved in dichloromethane at -78°C. Ozone is bubbled through the solution until a persistent blue-green color is observed. The solution is purged with nitrogen, warmed to room temperature, and worked up to yield the final α-alkylated ketone.

Table 1: Performance of SAMP-Mediated Asymmetric Alkylation [1]

| Carbonyl Substrate | Alkylating Agent | Product | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) |

| Cyclohexanone | Methyl Iodide | (S)-2-Methylcyclohexanone | 68 | >96 | >96 |

| Propiophenone | Methyl Iodide | (S)-2-Phenyl-3-pentanone | 82 | 94 | 94 |

Ligands in Asymmetric Metal Catalysis

The chiral pyrrolidine scaffold is a cornerstone in the design of ligands for asymmetric metal catalysis. While this compound itself can act as a ligand, more often it serves as a precursor for more complex and highly effective ligands, such as those used in iridium-catalyzed asymmetric hydrogenation.

Signaling Pathway for a Representative Asymmetric Hydrogenation

Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.

Table 2: Enantioselective Hydrogenation of 2-Alkylpyridines using an Ir/MeO-BoQPhos Catalyst [3]

| Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| N-Benzyl-2-ethylpyridinium bromide | N-Benzyl-2-ethylpiperidine | 95 | 93:7 |

| N-Benzyl-2-phenethylpyridinium bromide | N-Benzyl-2-phenethylpiperidine | 92 | 88:12 |

| N-Benzyl-2-methylpyridinium bromide | N-Benzyl-2-methylpiperidine | 94 | 82:18 |

Organocatalysis

Derivatives of this compound, especially diarylprolinol silyl ethers, are among the most powerful and widely used organocatalysts. They operate by forming chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of reactions like Michael additions and aldol reactions.[4][5]

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene [4]

-

Catalyst Preparation: To a solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add triethylamine (1.5 eq.). Cool the mixture to 0 °C and add the desired silylating agent (e.g., TMSCl) to form the silyl ether catalyst.

-

Catalytic Reaction: In a separate vial, charge the diphenylprolinol silyl ether catalyst (20 mol%), the nitroalkene (1.0 eq.), and the solvent (e.g., CH₂Cl₂). Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (1.5–2.0 eq.) dropwise.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Once complete, concentrate the mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Table 3: Performance of Pyrrolidine-Based Organocatalysts in the Michael Addition [2][4][6]

| Aldehyde/Ketone | Nitroalkene | Catalyst (mol%) | Conditions | Yield (%) | d.r. (syn:anti) | e.e. (syn, %) |

| 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | OC4 (10) | Methylcyclohexane, 0 °C, 24h | 87 | 92:8 | 85 |

| Cyclohexanone | β-Nitrostyrene | (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine (10) | CH₂Cl₂, rt | 97 | >99:1 | >99 |

| Propanal | trans-β-Nitrostyrene | Diphenylprolinol TMS Ether (20) | Toluene, rt, 2h | 95 | 93:7 | 99 |

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The ability to synthesize specific stereoisomers of pyrrolidine-containing compounds is therefore of paramount importance. Precursors derived from the chiral pool, such as (S)-prolinol (synthesized from proline), are used in the synthesis of several commercial drugs.

-

Avanafil (Stendra): An erectile dysfunction medication, synthesized using (S)-prolinol as a key chiral building block.[8]

-

Elbasvir: An antiviral drug for the treatment of Hepatitis C, which incorporates a substituted (S)-pyrrolidine derivative in its synthesis.[8]

-

Anticonvulsants: Novel N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives have been synthesized and shown to possess significant anticonvulsant activity in preclinical models.[9]

Conclusion

This compound and its derivatives have proven to be exceptionally versatile and powerful tools in asymmetric synthesis. From its foundational role in chiral auxiliaries to its evolution into highly efficient organocatalysts and ligands for metal catalysis, this building block provides reliable and predictable stereochemical control. The high yields and excellent stereoselectivities routinely achieved using these systems underscore their importance. For researchers and professionals in drug development, mastering the application of this chiral scaffold opens a direct and efficient pathway to complex, enantiomerically pure molecules that are essential for the advancement of medicine and chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Phenylpyrrolidinone Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpyrrolidinone core is a versatile and privileged structural motif in medicinal chemistry, underpinning a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the significant therapeutic potential of phenylpyrrolidinone derivatives, with a focus on their anticancer, neuroprotective, anticonvulsant, anti-inflammatory, and antimicrobial activities. This document delves into the structure-activity relationships (SAR), detailed experimental methodologies, and relevant signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Anticancer Activity of Phenylpyrrolidinone Derivatives

Phenylpyrrolidinone derivatives have emerged as a promising class of compounds in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines.[1] The adaptability of the core structure allows for extensive chemical modifications, leading to a broad spectrum of anticancer activities.[1]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of these derivatives is heavily influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinone core.[1] Key trends observed from various studies include:

-

Substitution on the Phenyl Ring: The electronic properties of substituents on the N-phenyl ring are critical in modulating cytotoxic activity. For example, derivatives featuring a 3,4,5-trimethoxyphenyl group have shown significant anticancer effects.[1]

-

Modifications at the Pyrrolidinone Core: Alterations at the C3 position of the pyrrolidinone ring, such as the introduction of a hydrazone linkage or heterocyclic rings like 1,3,4-oxadiazolethione and 4-aminotriazolethione, have been shown to enhance activity against human A549 lung epithelial cells.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative phenylpyrrolidinone derivatives against various cancer cell lines.

| Compound ID | R Group (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) |

| Derivative A | 3,4,5-trimethoxyphenyl | A549 (Lung) | Low micromolar to nanomolar |

| Derivative B | 1,3,4-oxadiazolethione at C3 | A549 (Lung) | Enhanced activity |

| Derivative C | 4-aminotriazolethione at C3 | A549 (Lung) | Enhanced activity |

| Derivative D | Hydrazone linkage at C3 | Various | Low micromolar to nanomolar |

Note: Specific IC50 values are highly dependent on the full chemical structure of the derivative and the specific cancer cell line being tested.[1]

Experimental Protocols

A common synthetic route involves the reaction of a substituted aniline with a lactone or a γ-aminobutyric acid derivative to form the N-phenylpyrrolidinone core.[1] For the synthesis of hydrazone derivatives, 5-oxo-1-(substituted phenyl)pyrrolidine-3-carbohydrazide can be reacted with various aldehydes or ketones.[1]

Example Protocol: A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1 mmol) and the desired aldehyde or ketone (1.1 mmol) in methanol (20 mL) is heated at 60–70 °C for a specified time. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried to afford the target hydrazone derivative.[1]

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[1]

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.[1]

-

An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Workflow for Anticancer Evaluation

Neuropharmacological Activities

Phenylpyrrolidinone derivatives have shown significant promise in the field of neuropharmacology, exhibiting anticonvulsant, nootropic, and neuroprotective effects.[2] These compounds are structurally related to nootropic agents like piracetam.[2]

Anticonvulsant and Nootropic Activity

A series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides have been synthesized and evaluated for their anticonvulsant and nootropic activities.[3]

The anticonvulsant activity is highly dependent on the substitution pattern on the anilide moiety of the molecule.[3] The most active compounds often possess specific substitutions, such as two methyl groups at the 2 and 6 positions of the phenyl ring, which may induce a favorable conformation for binding to the biological target.[3] Unsubstituted or singly substituted anilides generally show reduced or no activity.[3]

| Compound ID | Amide Substituent | Anticonvulsant Activity (Corazole Antagonism, Dose mg/kg) | Protection (%) | Nootropic Activity |

| 1a | 2,6-dimethylanilide | 2.5 - 5.0 | High | Comparable to Piracetam |

| 1c | Unsubstituted anilide | Inactive | - | - |

| 1d | p-substituted | Reduced activity | - | - |

Data suggests the importance of the steric and electronic properties of the substituents on the anilide ring.[3] One of the most active compounds, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, surpassed the reference drug levetiracetam in some tests at doses of 2.5–5.0 mg/kg.[4]

-

Alkylation: 4-phenylpyrrolidin-2-one is alkylated with ethyl chloroacetate in the presence of a base like sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate.[2][5]

-

Hydrolysis: The resulting ester is hydrolyzed using a base such as potassium hydroxide to give 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[2][5]

-

Amide Coupling: The carboxylic acid is then coupled with the desired aromatic amine using a condensing agent like isobutyl chloroformate in the presence of a base such as triethylamine to afford the final amide derivative.[2][4][5]

This model is used to assess the anticonvulsant activity of the compounds.[5]

Protocol:

-

Experiments are conducted on male mice (20-26 g).[5]

-

The test compound is administered intraperitoneally (i.p.) at various doses.[5]

-

After a specified pre-treatment time, corazole (pentylenetetrazole) is administered subcutaneously to induce seizures.[5]

-

The animals are observed for the onset of clonic and tonic convulsions, and the time to death.[5]

-

The protective effect of the compound is evaluated by its ability to prevent or delay the onset of seizures and death.[5]

Neuroprotective Effects in Ischemic Stroke

A taurine-containing derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, has demonstrated neuroprotective effects in a rat model of ischemic stroke.[5][6] The proposed mechanism involves the modulation of AMPA receptors.[5][6]

In a rat model of middle cerebral artery occlusion (MCAO), this compound showed superior performance in improving neurological outcomes and motor function recovery compared to Piracetam.[6] It significantly reduced neurological deficits and infarct volume.[6] In an in vitro glutamate-induced excitotoxicity model, the compound showed a significant neuroprotective effect, with the maximum protective effect observed at 50 µM, increasing cell survival by 37%.[7]

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[1][6]

Protocol:

-

Primary cortical neurons are cultured in 96-well plates.[1]

-

The neurons are pre-treated with various concentrations of the test compound for 24 hours.[1]

-

Glutamate (e.g., 50-100 µM) is then added to induce excitotoxicity, and the cells are incubated for another 24 hours.[1][6]

-

Cell viability is assessed using the MTT assay.[1]

-

The percentage increase in cell survival compared to the glutamate-only treated control is calculated to determine the neuroprotective effect.[1]

This is a standard preclinical model for ischemic stroke.[5][6]

Protocol:

-

Male Wistar rats are used for the study.[5]

-

The test compound, a positive control (e.g., piracetam), or saline is administered intraperitoneally for a specified duration.[5]

-

Neurological deficits are assessed daily using a neurological scale.[5]

Signaling Pathway and Mechanism of Action

Anti-inflammatory Activity

Certain phenylpyrrolidinone derivatives have been investigated for their anti-inflammatory properties.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used model to evaluate the anti-inflammatory activity of compounds.[5]

Protocol:

-

The test compounds are administered orally to rats at a specific dose.[5]

-

After one hour, carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[5]

-

The paw volume is measured at different time intervals using a plethysmometer.[5]

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[5]

Antimicrobial Activity

Some novel phenylpyrrolidinone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[9]

Structure-Activity Relationship (SAR)

The presence of specific functional groups, such as a nitro group or halogens, on the phenyl ring appears to play a crucial role in the antimicrobial activities of these compounds.[9] For instance, a derivative containing a nitro group showed significant activity against Salmonella typhi.[9]

Experimental Protocol: Disc-Diffusion Method

This method is commonly used to screen for antimicrobial activity.

Protocol:

-

Bacterial or fungal cultures are spread evenly on the surface of an agar plate.

-

Paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.

Conclusion

The phenylpyrrolidinone scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituent patterns in determining the biological activity of these derivatives against cancer, neurological disorders, inflammation, and microbial infections. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in this field, paving the way for the design and synthesis of new, more potent, and selective phenylpyrrolidinone-based drugs. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Structure-Activity Relationship of (S)-2-Phenylpyrrolidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (S)-2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that interact with a variety of targets within the central nervous system (CNS). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their roles as dopamine transporter (DAT) inhibitors and ligands for nicotinic acetylcholine receptors (nAChRs). Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Structure-Activity Relationship at the Dopamine Transporter

This compound analogs have been extensively studied as inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[1] Inhibition of DAT increases the extracellular concentration of dopamine, a mechanism of action relevant to the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression, but also associated with the abuse potential of psychostimulants.[1] The SAR of these analogs reveals several key features that govern their potency and selectivity.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring of the this compound core have a significant impact on DAT inhibitory activity. A systematic examination of 4-substituted α-pyrrolidinohexiophenone (α-PHP) analogues, which share the pyrrolidine moiety, demonstrated that various substituents are well-tolerated, with most compounds exhibiting potent DAT inhibition.[2] However, the introduction of a trifluoromethyl group at the 4-position (4-CF3) leads to a dramatic decrease in potency, highlighting the sensitivity of the binding pocket to the electronic and steric properties of this substituent.[2]

Modifications of the Pyrrolidine Ring and N-Substituents

The pyrrolidine ring itself and its nitrogen substituent are critical for high-affinity binding to DAT. Studies on eticlopride-based analogs, which feature a substituted pyrrolidine ring, have shown that alterations to the ring or moving the nitrogen position are generally detrimental to binding affinity at dopamine D2 and D3 receptors, which can provide insights into related transporter interactions.[3] Small N-alkyl groups on the pyrrolidine are often poorly tolerated unless extended with a linker to a secondary pharmacophore, which can significantly improve affinity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of representative this compound analogs and related compounds at the dopamine transporter.

Table 1: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Reuptake Inhibition for 4-Substituted α-PHP Analogs [2]

| Compound | 4-Position Substituent | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity |

| α-PHP | H | 12.8 ± 1.5 | >10,000 | >781 |

| Analog 1 | CH3 | 10.5 ± 1.2 | 3,000 ± 200 | 286 |

| Analog 2 | OCH3 | 15.1 ± 1.8 | >10,000 | >662 |

| Analog 3 | Cl | 11.2 ± 1.3 | 3,100 ± 300 | 277 |

| Analog 4 | F | 13.9 ± 1.6 | 4,200 ± 400 | 302 |

| Analog 5 | CF3 | >1,000 | >1,000 | - |

Table 2: Binding Affinities (Ki, nM) of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors [3]

| Compound | R Group on Pyrrolidine N | Secondary Pharmacophore | D2 Ki (nM) | D3 Ki (nM) |

| 33 | -H | 3,4-dihydroquinolin-2(1H)-one | 1.77 | 0.436 |

| 34 | -CH2CH2CH3 | 3,4-dihydroquinolin-2(1H)-one | 2.57 | 0.444 |

| 46 | -H | Indole-2-carboxamide | 2.54 | 0.797 |

| 47 | -H | Benzofuran-2-carboxamide | 2.29 | 0.493 |

| 48 | -CH2CH3 | Indole-2-carboxamide | <2 | <2 |

| 49 | -CH2CH3 | Benzofuran-2-carboxamide | <2 | <2 |

Structure-Activity Relationship at Nicotinic Acetylcholine Receptors

The this compound scaffold is also a key component in ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, pain perception, and addiction.[4][5] The SAR at these receptors often differs significantly from that at DAT.

Aromatic Ring Modifications

For nAChR ligands, hydroxylation of the aromatic ring, as seen in benzofuran and benzodioxane analogs bearing a pyrrolidinyl moiety, can confer high affinity for the α4β2 subtype and selectivity over the α3β4 subtype.[5] The position of the hydroxyl or amino group on the benzene ring is crucial for determining the agonist activity and selectivity between different α4β2 receptor stoichiometries.[5] For instance, a 7-hydroxybenzodioxane derivative selectively activates the (α4)2(β2)3 nAChR isoform, while its 5-amino analog does not.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the biological activity of novel compounds. The following are methodologies for key assays used in the characterization of this compound analogs.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter.[6]

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human DAT.

-

96-well cell culture plates.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

[3H]Dopamine.

-

Test compounds and reference inhibitor (e.g., GBR 12909).

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Cell Culture: Seed HEK293-hDAT cells in a 96-well plate and allow them to attach overnight.

-

Preparation of Solutions: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final solvent concentration should be kept constant and low (e.g., <0.1% DMSO). Prepare the [3H]Dopamine solution in assay buffer at a concentration close to its Km for DAT.

-

Assay: a. Aspirate the culture medium from the wells and wash the cells with pre-warmed assay buffer. b. Add the diluted test compound or reference inhibitor to the appropriate wells. Include vehicle controls for total uptake and a high concentration of a known inhibitor for non-specific uptake. c. Pre-incubate the plate at 37°C for 10-20 minutes. d. Initiate the uptake by adding the [3H]Dopamine solution to all wells. e. Incubate at 37°C for a time within the linear range of uptake (e.g., 10 minutes).

-

Termination and Lysis: a. Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).

-

Detection: a. Add scintillation cocktail to each well. b. Quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Dopamine Transporter (DAT) Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for DAT by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.[7]

Materials:

-

Tissue homogenate from a brain region rich in DAT (e.g., rat striatum) or membranes from cells expressing hDAT.

-

Radioligand (e.g., [3H]WIN 35,428).

-

Unlabeled test compounds and a known DAT inhibitor (e.g., cocaine) for determining non-specific binding.

-

Assay buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation vials and scintillation counter.

Procedure:

-

Membrane Preparation: a. Homogenize the tissue in ice-cold buffer. b. Perform differential centrifugation to isolate the crude membrane fraction. c. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Binding Assay: a. In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of an unlabeled DAT inhibitor (for non-specific binding), or the test compound at various concentrations. b. Incubate the plate to allow binding to reach equilibrium.

-

Filtration: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity in a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration. c. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key concepts related to the study of this compound analogs.

Caption: Dopamine signaling and DAT inhibition.

Caption: Radioligand binding assay workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

(S)-2-Phenylpyrrolidine: A Technical Guide to its Reactivity and Stability for Researchers and Drug Development Professionals

(S)-2-Phenylpyrrolidine is a valuable chiral building block in organic synthesis, prized for its role in establishing stereochemistry in a wide array of chemical transformations. This technical guide provides an in-depth analysis of its reactivity in key synthetic applications and outlines a framework for assessing its stability, a critical consideration in drug development and process chemistry.

Physicochemical Properties

Before delving into reactivity and stability, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Melting Point | 42-43 °C | --INVALID-LINK-- |

| Boiling Point | 68 °C | --INVALID-LINK-- |

| Density | 0.988 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 10.13 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK-- |

Reactivity Profile

This compound is most renowned for its application as a chiral auxiliary and in organocatalysis. Its secondary amine moiety readily forms enamines or iminium ions, which are key intermediates in asymmetric synthesis.

Asymmetric Synthesis of this compound

The enantiomerically pure form of 2-phenylpyrrolidine is crucial for its applications. A common strategy involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, followed by deprotection.

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-Phenylpyrrolidine in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Phenylpyrrolidine and its derivatives are powerful chiral organocatalysts widely employed in asymmetric synthesis. Their efficacy stems from their ability to activate substrates through the formation of transient chiral enamines or iminium ions, facilitating a variety of enantioselective transformations. This document provides detailed application notes and protocols for the use of this compound and its analogues in key organocatalytic reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. The protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, enabling the construction of complex chiral molecules with high stereocontrol.

Core Concepts in this compound Organocatalysis

The catalytic activity of this compound is primarily based on two key activation modes: enamine and iminium ion catalysis. The chiral pyrrolidine framework effectively shields one face of the reactive intermediate, directing the approach of the electrophile or nucleophile to achieve high enantioselectivity.

Enamine Catalysis

In this mode, the secondary amine of this compound reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. This chiral enamine then reacts with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Iminium Catalysis

For α,β-unsaturated carbonyls, this compound can form a chiral iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity and directing the stereoselective addition of a nucleophile.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental activation pathways in this compound organocatalysis.

Caption: Enamine activation pathway using this compound.

Caption: Iminium ion activation pathway for conjugate additions.

Applications and Protocols

Asymmetric Michael Addition to Nitroolefins

The conjugate addition of carbonyl compounds to nitroolefins is a powerful C-C bond-forming reaction to synthesize valuable γ-nitrocarbonyl compounds. This compound derivatives have proven to be highly effective catalysts for this transformation.

Quantitative Data Summary

| Entry | Ketone/Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Cyclohexanone | β-nitrostyrene | 10 | Toluene | 24 | 97 | >99:1 | >99 |

| 2 | Cyclopentanone | β-nitrostyrene | 10 | Toluene | 24 | 95 | >99:1 | 98 |

| 3 | Propanal | β-nitrostyrene | 20 | CH2Cl2 | 12 | 92 | 95:5 | 97 |

| 4 | Acetone | (E)-1-nitro-2-phenylethene | 10 | Toluene | 48 | 85 | - | 99 |

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is adapted from studies using pyrrolidine-based organocatalysts for the asymmetric Michael addition of ketones to nitroolefins.

Caption: General workflow for the Michael addition reaction.

Materials:

-

This compound

-

β-nitrostyrene

-

Cyclohexanone

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate